1-(4-bromophenyl)-3,3-dimethylcyclobutan-1-amine hydroiodide
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Overview
Description
1-(4-bromophenyl)-3,3-dimethylcyclobutan-1-amine hydroiodide is a chemical compound that features a bromophenyl group attached to a cyclobutane ring, which is further substituted with a dimethylamine group
Preparation Methods
The synthesis of 1-(4-bromophenyl)-3,3-dimethylcyclobutan-1-amine hydroiodide typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenyl cyclobutane derivatives.
Cyclobutane Formation: The cyclobutane ring is formed through a cyclization reaction, often involving a [4+2] cycloaddition.
Amine Introduction: The dimethylamine group is introduced via nucleophilic substitution reactions.
Hydroiodide Formation: The final step involves the formation of the hydroiodide salt by reacting the amine with hydroiodic acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-bromophenyl)-3,3-dimethylcyclobutan-1-amine hydroiodide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition: The compound can participate in addition reactions, particularly with electrophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-(4-bromophenyl)-3,3-dimethylcyclobutan-1-amine hydroiodide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3,3-dimethylcyclobutan-1-amine hydroiodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
1-(4-bromophenyl)-3,3-dimethylcyclobutan-1-amine hydroiodide can be compared with other similar compounds:
4-bromophenyl derivatives: Compounds like 4-bromophenylamine and 4-bromophenylacetic acid share the bromophenyl group but differ in their overall structure and properties.
Cyclobutane derivatives: Compounds such as cyclobutane carboxylic acid and cyclobutane-1,3-dione have the cyclobutane ring but lack the specific substitutions present in this compound.
Dimethylamine derivatives: Compounds like dimethylamine hydrochloride and N,N-dimethylcyclohexylamine contain the dimethylamine group but differ in their core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2728039-29-8 |
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Molecular Formula |
C12H17BrIN |
Molecular Weight |
382.1 |
Purity |
95 |
Origin of Product |
United States |
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